Bcl2-IN-1
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Overview
Description
Bcl2-IN-1 is a potent inhibitor of the B-cell lymphoma 2 (BCL-2) protein, which plays a crucial role in regulating apoptosis, or programmed cell death. This compound has garnered significant attention in the field of cancer research due to its ability to induce apoptosis in cancer cells by inhibiting the anti-apoptotic function of BCL-2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bcl2-IN-1 involves multiple steps, starting with the preparation of key intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired product .
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis process while ensuring consistency and purity of the final product. This involves optimizing reaction conditions, using high-quality raw materials, and employing advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Bcl2-IN-1 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols. Substitution reactions can result in a wide range of derivatives depending on the substituents introduced .
Scientific Research Applications
Bcl2-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the BCL-2 protein and its role in apoptosis.
Biology: Employed in cell biology research to investigate the mechanisms of cell death and survival.
Medicine: Explored as a potential therapeutic agent for treating cancers that overexpress BCL-2, such as certain leukemias and lymphomas.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting apoptosis pathways .
Mechanism of Action
Bcl2-IN-1 exerts its effects by binding to the BCL-2 protein, thereby inhibiting its anti-apoptotic function. This leads to the activation of pro-apoptotic proteins such as BAX and BAK, which form pores in the mitochondrial outer membrane. The permeabilization of the mitochondrial membrane results in the release of cytochrome c and the activation of caspases, ultimately leading to cell apoptosis .
Comparison with Similar Compounds
Similar Compounds
Venetoclax: A selective BCL-2 inhibitor used in the treatment of chronic lymphocytic leukemia and acute myeloid leukemia.
ABT-263 (Navitoclax):
ABT-199: Another BCL-2 inhibitor with a similar mechanism of action to Venetoclax .
Uniqueness of Bcl2-IN-1
This compound is unique due to its high potency and selectivity for the BCL-2 protein. Its ability to effectively induce apoptosis in cancer cells makes it a valuable tool in both research and therapeutic applications. Additionally, its distinct chemical structure allows for specific interactions with the BCL-2 protein, providing insights into the design of new inhibitors .
Properties
Molecular Formula |
C47H54ClN7O7S |
---|---|
Molecular Weight |
896.5 g/mol |
IUPAC Name |
4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[(4-methoxycyclohexyl)methylamino]-3-nitrophenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide |
InChI |
InChI=1S/C47H54ClN7O7S/c1-47(2)18-16-34(41(27-47)32-6-8-35(48)9-7-32)30-53-20-22-54(23-21-53)36-10-14-40(44(25-36)62-38-24-33-17-19-49-45(33)51-29-38)46(56)52-63(59,60)39-13-15-42(43(26-39)55(57)58)50-28-31-4-11-37(61-3)12-5-31/h6-10,13-15,17,19,24-26,29,31,37,50H,4-5,11-12,16,18,20-23,27-28,30H2,1-3H3,(H,49,51)(H,52,56) |
InChI Key |
CSBKUBOVPUXFLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(=C(C1)C2=CC=C(C=C2)Cl)CN3CCN(CC3)C4=CC(=C(C=C4)C(=O)NS(=O)(=O)C5=CC(=C(C=C5)NCC6CCC(CC6)OC)[N+](=O)[O-])OC7=CN=C8C(=C7)C=CN8)C |
Origin of Product |
United States |
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